molecular formula C14H14F3N3O3 B2523786 tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate CAS No. 1897454-97-5

tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate

Cat. No.: B2523786
CAS No.: 1897454-97-5
M. Wt: 329.279
InChI Key: NFQCRBFGQLQUBS-UHFFFAOYSA-N
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Description

tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate is a chemical compound with the molecular formula C14H14F3N3O3 and a molecular weight of 329.28 g/mol It is known for its unique structure, which includes an indazole ring substituted with a trifluoroacetamido group and a tert-butyl ester

Preparation Methods

The synthesis of tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic anhydride, tert-butyl alcohol, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The indazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Properties

IUPAC Name

tert-butyl 5-[(2,2,2-trifluoroacetyl)amino]indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c1-13(2,3)23-12(22)20-10-5-4-9(6-8(10)7-18-20)19-11(21)14(15,16)17/h4-7H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQCRBFGQLQUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)NC(=O)C(F)(F)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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